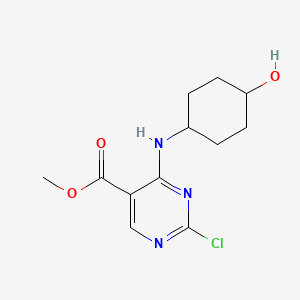
4,5-Bis-trifluoromethyl-pyridin-2-ylamine
Overview
Description
4,5-Bis-trifluoromethyl-pyridin-2-ylamine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest due to its unique electronic properties, which are influenced by the trifluoromethyl groups. These properties make it valuable in various fields, including medicinal chemistry, agrochemicals, and material sciences .
Preparation Methods
The synthesis of 4,5-Bis-trifluoromethyl-pyridin-2-ylamine typically involves the use of palladium-catalyzed amination reactions. One common method includes the reaction of 2-bromo-5-(trifluoromethyl)pyridine with aromatic amines in the presence of a palladium catalyst, such as Pd(dba)2/BINAP, and a base like sodium tert-butoxide. This reaction is carried out under an argon atmosphere in boiling 1,4-dioxane .
Industrial production methods may involve similar catalytic processes, optimized for higher yields and scalability.
Chemical Reactions Analysis
4,5-Bis-trifluoromethyl-pyridin-2-ylamine undergoes various chemical reactions, including:
Amination: The compound can participate in further amination reactions, forming complex ligands.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethyl groups.
Common reagents used in these reactions include palladium catalysts, bases like sodium tert-butoxide, and solvents such as 1,4-dioxane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-Bis-trifluoromethyl-pyridin-2-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals that exhibit unique luminescent properties.
Biology: The compound’s derivatives have shown cytotoxic activity and the ability to bind with DNA molecules, making them potential candidates for anticancer research.
Medicine: Its unique electronic properties make it a valuable component in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 4,5-Bis-trifluoromethyl-pyridin-2-ylamine exerts its effects is largely dependent on its ability to form complexes with metals and interact with biological molecules. The trifluoromethyl groups enhance the compound’s ability to participate in electronic interactions, making it a potent ligand in coordination chemistry. In biological systems, its derivatives can interact with DNA and other biomolecules, potentially disrupting cellular processes and exhibiting cytotoxic effects .
Comparison with Similar Compounds
Similar compounds to 4,5-Bis-trifluoromethyl-pyridin-2-ylamine include other pyridine derivatives with trifluoromethyl groups. These compounds share similar electronic properties but differ in their specific applications and reactivity. For example:
2,3,5-Trifluoromethylpyridine: Used in agrochemicals and pharmaceuticals.
4-Trifluoromethylpyridine: Known for its use in material sciences and as a building block in organic synthesis.
The uniqueness of this compound lies in the specific positioning of the trifluoromethyl groups, which significantly influence its electronic properties and reactivity .
Properties
IUPAC Name |
4,5-bis(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2/c8-6(9,10)3-1-5(14)15-2-4(3)7(11,12)13/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFJMXYESGMWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole](/img/structure/B1404954.png)

![tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1404956.png)






![7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1404967.png)
